![molecular formula C16H13Cl2NO3 B5804462 methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)
methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate, also known as MCCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCCB belongs to the class of benzoate esters and is commonly used as a research tool to study various biological processes.
作用机制
The mechanism of action of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate involves the inhibition of COX-2 activity, which leads to the reduction of prostaglandin synthesis and inflammation. This compound also induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Moreover, this compound reduces oxidative stress and inflammation in the brain by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound inhibits the activity of COX-2, which leads to the reduction of prostaglandin synthesis and inflammation. This compound also induces apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Moreover, this compound reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway.
实验室实验的优点和局限性
Methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has several advantages as a research tool. It is a potent inhibitor of COX-2 activity and has been shown to have anticancer and neuroprotective properties. Moreover, this compound is relatively easy to synthesize and can be obtained in high yield. However, there are also some limitations to using this compound in lab experiments. This compound is not very soluble in water, which can make it difficult to use in aqueous solutions. Moreover, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the research on methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate. One potential area of research is the development of more soluble forms of this compound that can be used in aqueous solutions. Another potential area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Moreover, the potential applications of this compound in the treatment of various diseases such as cancer and neurodegenerative diseases should be further explored. Finally, the mechanism of action of this compound should be further elucidated to better understand its biological effects.
合成方法
The synthesis of methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate involves the reaction of 4-chloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a catalyst such as sulfuric acid to yield this compound. The yield of this compound can be improved by using a solvent such as acetonitrile and optimizing the reaction conditions.
科学研究应用
Methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate has been extensively used as a research tool to study various biological processes such as inflammation, cancer, and neurodegenerative diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound has also been shown to have anticancer properties by inducing apoptosis in cancer cells. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
methyl 4-chloro-3-[[2-(4-chlorophenyl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-22-16(21)11-4-7-13(18)14(9-11)19-15(20)8-10-2-5-12(17)6-3-10/h2-7,9H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMWRTSGESOSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5804380.png)

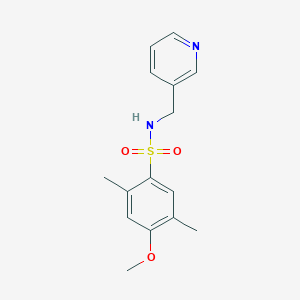
![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)
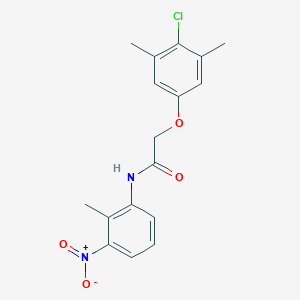
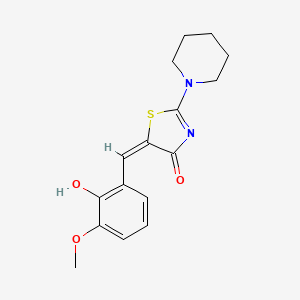
![N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)

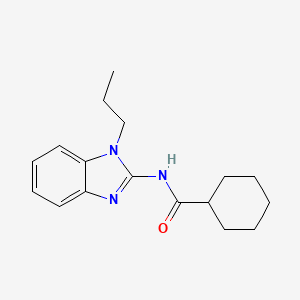
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5804466.png)
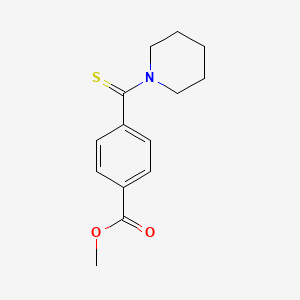
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5804470.png)
